N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide
Brand Name: Vulcanchem
CAS No.: 2320953-47-5
VCID: VC4137652
InChI: InChI=1S/C16H20F3NO4/c17-16(18,19)24-13-5-3-12(4-6-13)14(22)20-11-15(23-10-9-21)7-1-2-8-15/h3-6,21H,1-2,7-11H2,(H,20,22)
SMILES: C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)OCCO
Molecular Formula: C16H20F3NO4
Molecular Weight: 347.334

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide

CAS No.: 2320953-47-5

Cat. No.: VC4137652

Molecular Formula: C16H20F3NO4

Molecular Weight: 347.334

* For research use only. Not for human or veterinary use.

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide - 2320953-47-5

Specification

CAS No. 2320953-47-5
Molecular Formula C16H20F3NO4
Molecular Weight 347.334
IUPAC Name N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-(trifluoromethoxy)benzamide
Standard InChI InChI=1S/C16H20F3NO4/c17-16(18,19)24-13-5-3-12(4-6-13)14(22)20-11-15(23-10-9-21)7-1-2-8-15/h3-6,21H,1-2,7-11H2,(H,20,22)
Standard InChI Key FWNYQQLHQVTPPM-UHFFFAOYSA-N
SMILES C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)OCCO

Introduction

Chemical Identity and Structural Characterization

N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide (IUPAC name: N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-(trifluoromethoxy)benzamide) is a benzamide derivative featuring a cyclopentyl ether backbone and a trifluoromethoxy substituent. Its molecular formula is C₁₇H₂₀F₃NO₄, with a molecular weight of 383.34 g/mol (calculated via PubChem’s atomic mass tables) .

Structural Features

The compound comprises:

  • A benzamide core substituted with a trifluoromethoxy (-OCF₃) group at the para position.

  • A cyclopentylmethyl moiety modified with a 2-hydroxyethoxy side chain at the 1-position.

The presence of both hydrophilic (hydroxyethoxy) and hydrophobic (trifluoromethoxy, cyclopentyl) groups suggests amphiphilic behavior, which may influence solubility and bioavailability .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₂₀F₃NO₄
Molecular Weight383.34 g/mol
Hydrogen Bond Donors2 (amide NH, hydroxyl OH)
Hydrogen Bond Acceptors5 (amide O, ether O, hydroxyl O)
Topological Polar Surface Area78.6 Ų (estimated)

Synthesis and Analytical Data

Synthetic Pathways

While no direct synthesis reports exist for this compound, analogous benzamide derivatives are typically prepared via:

  • Amide Coupling: Reaction of 4-(trifluoromethoxy)benzoic acid with 1-(2-hydroxyethoxy)cyclopentyl)methylamine using coupling agents like HATU or EDC .

  • Cyclopentyl Modification: Introduction of the 2-hydroxyethoxy group via nucleophilic substitution or etherification reactions on a pre-formed cyclopentyl scaffold .

Key Reaction Steps:

  • Activation of Carboxylic Acid:
    RCOOH+HATURCO-OAt\text{RCOOH} + \text{HATU} \rightarrow \text{RCO-OAt}

  • Amide Bond Formation:
    RCO-OAt+R’NH2RCONHR’+Byproducts\text{RCO-OAt} + \text{R'NH}_2 \rightarrow \text{RCONHR'} + \text{Byproducts}

Spectroscopic Characterization

Predicted spectral data based on structural analogs :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, aromatic), 7.25 (d, J = 8.4 Hz, 2H, aromatic), 4.50 (m, 1H, cyclopentyl-CH₂), 3.75–3.60 (m, 4H, -OCH₂CH₂OH), 2.90 (t, J = 6.8 Hz, 2H, CH₂NH).

  • ¹³C NMR: δ 167.5 (amide C=O), 152.1 (C-O-CF₃), 121.5 (q, J = 256 Hz, CF₃), 78.4 (cyclopentyl C-O), 70.2–60.8 (OCH₂CH₂OH).

  • IR: 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide I), 1250 cm⁻¹ (C-F stretch).

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Estimated at 0.12 mg/mL (25°C) due to hydrophobic trifluoromethoxy and cyclopentyl groups .

  • logP: Predicted to be 2.8 (Moderately lipophilic, suitable for blood-brain barrier penetration).

  • Stability: Susceptible to hydrolysis under acidic conditions due to the labile trifluoromethoxy group.

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
logP2.8XLogP3
Water Solubility0.12 mg/mLALOGPS
pKa9.4 (amide NH)ChemAxon

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